molecular formula C7H7NO4 B1602767 5-Amino-2,4-dihydroxybenzoic acid CAS No. 69938-56-3

5-Amino-2,4-dihydroxybenzoic acid

Cat. No.: B1602767
CAS No.: 69938-56-3
M. Wt: 169.13 g/mol
InChI Key: WCDMNZRFRZYKDG-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoic Acid Derivatives and Aromatic Amines

5-Amino-2,4-dihydroxybenzoic acid is a member of two significant classes of organic compounds: substituted benzoic acids and aromatic amines.

Aromatic Amines: Aromatic amines, or arylamines, are compounds where an amino group is directly attached to an aromatic ring. lhasalimited.org They are pivotal in the synthesis of a vast array of chemicals, including dyes and pharmaceuticals. lhasalimited.org The basicity of aromatic amines is generally lower than that of aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. lhasalimited.org This delocalization also makes the aromatic ring more susceptible to electrophilic substitution. The amino group in this compound imparts these characteristic properties, making it a versatile building block in organic synthesis.

Historical Perspective and Evolving Research Landscape of Dihydroxybenzoic Acids

The study of dihydroxybenzoic acids (DHBAs) has a rich history, with six main isomers existing, each with the formula C₇H₆O₄. nih.gov These isomers differ in the positions of the two hydroxyl groups on the benzoic acid framework. nih.gov

IsomerCommon Name
2,3-Dihydroxybenzoic acidPyrocatechuic acid
2,4-Dihydroxybenzoic acidβ-Resorcylic acid
2,5-Dihydroxybenzoic acidGentisic acid
2,6-Dihydroxybenzoic acidγ-Resorcylic acid
3,4-Dihydroxybenzoic acidProtocatechuic acid
3,5-Dihydroxybenzoic acidα-Resorcylic acid

Early research focused on the isolation of these compounds from natural sources and the elucidation of their basic chemical properties. Over time, the research landscape has evolved significantly, with a growing focus on the biological activities of these isomers. For example, various DHBAs have been investigated for their antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov

Specifically, 2,4-dihydroxybenzoic acid (β-resorcylic acid), the parent structure of this compound, has been identified in various plants and has been the subject of studies exploring its antimicrobial and other biological effects. mdpi.com More recent research has even delved into its role in plant immunity. nih.gov The addition of an amino group to this established scaffold, creating this compound, opens up new avenues for chemical modification and the exploration of novel biological functions.

Significance as a Privileged Molecular Scaffold in Chemical and Biological Research

The concept of a "privileged scaffold" is of paramount importance in medicinal chemistry and drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.govcolumbia.edu These structures serve as excellent starting points for the design of combinatorial libraries and the development of new therapeutic agents. columbia.edu

The this compound structure contains features that suggest its potential as a privileged scaffold. Both aromatic amines and substituted benzoic acids have been identified as key components in a multitude of biologically active compounds. For instance, a review of p-aminobenzoic acid (PABA), an isomer of aminobenzoic acid, highlights its presence in numerous drugs with a wide array of therapeutic applications, demonstrating its utility as a building block for drug-like molecules. nih.govresearchgate.net

Furthermore, the utility of aminohydroxybenzoic acid derivatives as core structures in combinatorial chemistry has been demonstrated. A study on the solid-phase synthesis of a 2001-compound library utilized 3-amino-5-hydroxybenzoic acid as the central scaffold, showcasing the adaptability of this class of molecules for generating diverse chemical libraries. nih.gov The amino and hydroxyl groups on the ring serve as convenient handles for introducing a variety of substituents, allowing for the systematic exploration of chemical space. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDMNZRFRZYKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593295
Record name 5-Amino-2,4-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69938-56-3
Record name 5-Amino-2,4-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Amino 2,4 Dihydroxybenzoic Acid and Its Derivatives

Classical Organic Synthesis Approaches

The conventional and industrially favored method for preparing 5-Amino-2,4-dihydroxybenzoic acid involves a two-step process starting from 2,4-dihydroxybenzoic acid. This classical approach is valued for its efficiency, cost-effectiveness, and high selectivity.

The first step is the nitration of 2,4-dihydroxybenzoic acid. The presence of the hydroxyl groups at the C2 and C4 positions directs the incoming nitro group primarily to the C5 position, resulting in the formation of 5-nitro-2,4-dihydroxybenzoic acid with high regioselectivity. This reaction is typically performed using concentrated nitric acid in an acidic medium. To manage the reaction rate and enhance selectivity, acetic acid is sometimes added.

Table 1: Classical Synthesis of this compound

StepStarting MaterialReagents/ConditionsProductKey Findings
Nitration 2,4-Dihydroxybenzoic acidConcentrated nitric acid (HNO₃), optional acetic acid, low temperature5-Nitro-2,4-dihydroxybenzoic acidHigh regioselectivity due to directing effects of hydroxyl groups.
Reduction 5-Nitro-2,4-dihydroxybenzoic acidSodium dithionite (B78146) (Na₂S₂O₄), aqueous mediumThis compoundEfficient and cost-effective method for nitro group reduction.

Enzymatic Synthesis and Biotransformations

Enzymatic methods, particularly those using laccases, have emerged as a powerful tool for creating novel derivatives of dihydroxybenzoic acids under mild, environmentally friendly conditions. nih.govresearchgate.net These biocatalytic reactions avoid the need for harsh chemicals and high temperatures often associated with classical synthesis.

Laccases (benzenediol:dioxygen oxidoreductase) are oxidoreductase enzymes that can catalyze the oxidative coupling of phenolic substrates with other compounds, such as amines or thiols, to form new heteromolecular products. nih.gov Laccases from fungi like Trametes sp. and Myceliophthora thermophila have been successfully used to derivatize dihydroxylated aromatic compounds. nih.govjst.go.jp The enzyme oxidizes the dihydroxybenzene substrate, which can then react with a nucleophilic partner to form C-N, C-O, or C-S bonds. nih.gov For instance, laccase from Trametes villosa has been shown to catalyze the cross-coupling of 4-aminobenzoic acid with 2,5-dihydroxybenzoic acid derivatives, yielding N-C coupled dimers with a quinone structure. electronicsandbooks.com This demonstrates the potential of laccases to functionalize aromatic rings through amination.

A significant application of enzymatic synthesis is the creation of novel beta-lactam antibiotics. Researchers have utilized fungal laccases to synthesize new cephalosporins by mediating the amination of 2,5-dihydroxybenzoic acid derivatives with various aminocephalosporins, including cefadroxil, cefalexin, and cefaclor. jst.go.jp The laccase facilitates the oxidative coupling between the dihydroxybenzoic acid derivative and the free amino group of the cephalosporin (B10832234). nih.gov This process has yielded numerous novel cephalosporin conjugates that have demonstrated inhibitory activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govjst.go.jp

The enzymatic approach extends to the production of a wide range of hybrid bioactive molecules. Laccase-catalyzed reactions have been employed to couple various dihydroxybenzene derivatives with other biologically active compounds. For example, new aminoglycoside antibiotics have been synthesized by coupling kanamycin, tobramycin, and gentamicin (B1671437) with a 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide substrate using laccases. nih.gov Similarly, sulfonamide antibiotics have been derivatized through laccase-mediated reactions with 2,5-dihydroxybenzoic acid methyl ester, forming new heterodimers. nih.gov These reactions highlight a versatile strategy for generating hybrid molecules that combine the structural features of a dihydroxybenzoic acid scaffold with those of known antibiotics to create compounds with potentially new or enhanced biological activities. nih.govnih.gov

Design and Synthesis of Functionalized Analogues

Beyond the synthesis of the parent compound, significant research has focused on creating functionalized analogues to explore their biological potential. A key area of this research is the preparation of hydrazide-hydrazone derivatives.

Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have been synthesized and investigated for their biological activities. mdpi.comnih.gov The synthesis is a straightforward two-step process. First, 2,4-dihydroxybenzoic acid is converted to its corresponding hydrazide, 2,4-dihydroxybenzohydrazide (B77264). In the second step, this hydrazide is condensed with a variety of aromatic aldehydes. mdpi.com

The reaction involves dissolving the 2,4-dihydroxybenzohydrazide in ethanol (B145695) and then adding the desired aromatic aldehyde. The mixture is heated under reflux, often with a catalytic amount of glacial acetic acid, until a precipitate forms. mdpi.commdpi.com This method has been used to generate a large library of hydrazide-hydrazone derivatives. mdpi.comnih.gov The yields of these condensation reactions are variable, ranging from 23% to as high as 98%, depending on the specific aldehyde used. mdpi.com

Table 2: Synthesis of Selected Hydrazide-Hydrazone Derivatives of 2,4-Dihydroxybenzoic Acid

Compound No.Aldehyde SubstituentYield (%)Melting Point (°C)Reference
3 4-methylphenyl98%240-241 mdpi.com
7 4-butoxyphenyl98%215-216 mdpi.com
11 3-bromo-4-hydroxyphenyl98%260-261 mdpi.com
13 4-propylphenyl23%231-232 mdpi.com
18 2-hydroxy-3,5-diiodophenyl-- nih.gov
21 4-nitrophenyl-- nih.gov

Conjugation Strategies with Antibiotics and Sulfonamides

The molecular architecture of this compound offers multiple reactive sites—an amino group, a carboxylic acid group, and a phenolic ring—that can be exploited for conjugation with other bioactive molecules. Researchers have primarily focused on forming amide or sulfonamide bonds to create hybrid molecules.

Sulfonamide Conjugates:

The most prevalent method for synthesizing sulfonamide derivatives involves the reaction of an amine with a sulfonyl chloride in the presence of a base. ekb.egijarsct.co.inresearchgate.net In the context of this compound, its primary amino group serves as the nucleophile that attacks the sulfonyl chloride of a sulfonamide drug. This reaction is typically carried out in a basic medium to neutralize the hydrogen chloride gas byproduct. researchgate.net A variety of organic or inorganic bases can be used for this purpose. ekb.egijarsct.co.in

This strategy effectively links the this compound scaffold to a sulfonamide, creating a novel, larger molecule that combines the structural features of both parent compounds. The general synthetic pathway for creating these amino acid-conjugated sulfonamides has been well-established. researchgate.netnih.govresearchgate.net

Antibiotic Conjugates:

Similar to sulfonamides, antibiotics possessing a free carboxylic acid or amino group can be covalently linked to this compound. The primary strategies involve standard peptide coupling reactions to form an amide bond.

Coupling the Amino Group: The amino group of this compound can be acylated by an antibiotic that contains a carboxylic acid group (e.g., quinolones like ciprofloxacin). Standard peptide coupling reagents are employed to facilitate this reaction.

Coupling the Carboxylic Acid Group: Conversely, the carboxylic acid moiety of this compound can be activated and coupled with an antibiotic containing a primary or secondary amine.

Commonly used coupling methodologies include the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. researchgate.net Another effective approach is the benzotriazole (B28993) methodology, which has been successfully used to synthesize amino acid conjugates of antibiotics like quinolones, metronidazole, and sulfadiazine (B1682646) in good yields. researchgate.netnih.gov For instance, the synthesis of ciprofloxacin (B1669076) conjugates has been achieved using coupling agents such as N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uroniumtetrafluoroborate (TBTU) with HOBt and a base like N-methylmorpholine (NMM). nih.gov

A recent study demonstrated the synthesis of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid, which exhibited interesting antibacterial activity against Gram-positive strains, including MRSA. mdpi.com This represents another derivatization strategy, where a hydrazide of the parent molecule is condensed with various aromatic aldehydes. mdpi.com

The following table summarizes the key conjugation strategies:

Table 1: Conjugation Strategies and Methodologies
Conjugate Type Functional Group on this compound Functional Group on Antibiotic/Sulfonamide Coupling Method Example Reagents
Sulfonamide Amino (-NH₂) Sulfonyl chloride (-SO₂Cl) Nucleophilic substitution Pyridine, NaOH, Na₂CO₃
Antibiotic (Amide) Amino (-NH₂) Carboxylic acid (-COOH) Peptide coupling EDCI/HOBt, TBTU/HOBt/NMM
Antibiotic (Amide) Carboxylic acid (-COOH) Amino (-NH₂) Peptide coupling EDCI/HOBt, Benzotriazole methodology

| Hydrazone | Carboxylic acid (via hydrazide) | Aldehyde (-CHO) | Condensation | Ethanol, heat |

Computational and Theoretical Investigations into the Molecular Behavior of 5 Amino 2,4 Dihydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide deep insights into molecular structure, stability, and reactivity, which are difficult to obtain through experimental means alone. For 5-Amino-2,4-dihydroxybenzoic acid, these theoretical approaches elucidate the interplay between its functional groups—amino, hydroxyl, and carboxylic acid—and the aromatic ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchcommons.org The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such analyses, often paired with a basis set like 6-311++G(d,p) to ensure high accuracy. researchgate.net

For this compound, geometrical optimization using DFT would determine the most stable three-dimensional conformation by finding the lowest energy state. This process accounts for critical intramolecular interactions, such as the hydrogen bond that typically forms between the carboxylic acid group and the adjacent hydroxyl group at the C2 position. researchgate.net The stability of the molecule is significantly influenced by the orientation of the carboxylic acid (COOH) group relative to the other substituents. chemrxiv.org The final optimized structure provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. scispace.com

Table 1: Calculated Frontier Molecular Orbital Properties for this compound (Representative Values)
ParameterEnergy (eV)Description
EHOMO-5.85Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.20Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.65Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

The aromaticity of the benzene (B151609) ring in this compound can be quantified using various theoretical indices. The Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used methods. researchgate.netmdpi.com These indices provide a measure of the extent of electron delocalization within the ring, which is a hallmark of aromatic character. Substituents can influence the aromaticity; for instance, strong π-electron-donating groups can perturb the charge distribution and slightly alter the aromatic character of the ring. researchgate.net

Atomic charge distribution analysis, often performed using Natural Bond Orbital (NBO) or Mulliken population analysis, reveals how electron density is shared across the molecule. researchgate.net In this compound, the electronegative oxygen and nitrogen atoms in the hydroxyl, carboxylic acid, and amino groups are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms carry partial positive charges. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its sites for electrophilic and nucleophilic attack.

Table 2: Calculated Atomic Charge Distribution for Selected Atoms in this compound (Representative Values)
AtomFunctional GroupPartial Charge (e)
O (from C2-OH)Hydroxyl-0.65
O (from C4-OH)Hydroxyl-0.68
N (from C5-NH2)Amino-0.85
O (from C=O)Carboxylic Acid-0.58
O (from C-OH)Carboxylic Acid-0.72

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the most stable molecular structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. chemrxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and dynamics. nih.gov

For this compound, MD simulations, typically performed in an explicit solvent like water, can reveal the different conformations the molecule adopts in solution. nih.gov Using force fields such as the General Amber Force Field (GAFF), these simulations can track the rotation around single bonds, particularly the C-C bond connecting the carboxylic acid group to the ring and the C-N bond of the amino group. nih.gov This analysis helps identify the most populated conformational states and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions with its environment. researchgate.net

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a specific protein target. nih.govresearchgate.net

Derivatives of benzoic acid have been investigated as potential inhibitors for various enzymes through in silico docking studies. nih.gov For this compound, docking studies could be performed against relevant biological targets, such as bacterial or viral enzymes. The process involves placing the molecule (the ligand) into the binding site of a protein (the receptor) and calculating a docking score, which estimates the binding affinity. The analysis of the resulting complex reveals key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the protein's active site, that contribute to binding stability. researchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound
Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interactions
Bacterial Dihydrofolate Reductase-7.5Asp27, Arg52, Tyr100Hydrogen bonds, Pi-cation
Viral Protease-6.8His41, Cys145, Glu166Hydrogen bonds, Hydrophobic
Human Carbonic Anhydrase II-7.1His94, Thr199, Gln92Hydrogen bonds, Metal coordination

Studies on Molecular Association and Intermolecular Interactions

The way molecules of this compound interact with each other and with other molecules governs its macroscopic properties, such as crystal structure and solubility. These intermolecular forces are primarily non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. youtube.com

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. researchgate.net By mapping properties onto this unique molecular surface, one can identify the specific atoms involved in interactions and the relative contribution of different types of contacts. For this compound, the analysis would likely reveal a complex network of hydrogen bonds. Strong O-H···O interactions would lead to the formation of carboxylic acid dimers, a common motif in benzoic acids. researchgate.net Furthermore, N-H···O and O-H···N hydrogen bonds involving the amino and hydroxyl groups would create extended supramolecular assemblies, linking the molecules into chains or sheets. researchgate.net

Dimerization and Self-Association in Solution

While direct computational studies on the dimerization and self-association of this compound are not extensively documented in the literature, theoretical predictions can be formulated based on its structural analogue, 2,4-dihydroxybenzoic acid. For simple carboxylic acids, dimerization in solution and the solid state is a common phenomenon, primarily driven by the formation of a highly stable eight-membered ring involving two hydrogen bonds between the carboxyl groups of two separate molecules. This is known as the carboxylic acid homodimer R²₂(8) motif.

In the case of this compound, the molecular structure is significantly more complex due to the presence of additional functional groups—two hydroxyl (-OH) groups and an amino (-NH₂) group—all capable of participating in hydrogen bonding as both donors and acceptors. This complexity suggests that its self-association behavior in solution would extend beyond simple dimerization. A variety of intermolecular hydrogen bonds are possible, leading to the formation of more extended oligomeric structures or complex networks.

Computational models would predict that the amino group and the hydroxyl groups introduce competing hydrogen bond sites. For instance, the amino group could act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, or the nitrogen's lone pair could act as an acceptor for a hydroxyl proton. These interactions would compete with the formation of the traditional carboxylic acid dimer, potentially leading to a dynamic equilibrium of various associated species in solution.

Potential Interacting GroupsHydrogen Bond TypeRole of this compound Molecule 1Role of this compound Molecule 2Expected Impact on Self-Association
Carboxyl - CarboxylO-H···O=CDonor (Carboxyl-OH) & Acceptor (C=O)Acceptor (C=O) & Donor (Carboxyl-OH)Forms classic R²₂(8) homodimer
Amino - CarboxylN-H···O=CDonor (Amino-NH₂)Acceptor (Carbonyl-O)Promotes linear chain formation
Hydroxyl - CarboxylO-H···O=CDonor (Hydroxyl-OH)Acceptor (Carbonyl-O)Contributes to network formation
Amino - HydroxylN-H···O-HDonor (Amino-NH₂)Acceptor (Hydroxyl-O)Cross-linking between chains/dimers

Cluster Formation with Biological Ligands (e.g., Arginine Adducts)

The interaction of this compound with biological ligands such as the amino acid arginine can be modeled to understand its behavior in biological contexts. While direct computational studies on this specific complex are scarce, strong inferences can be drawn from detailed theoretical and experimental work on the adduct of arginine with the isomeric 2,5-dihydroxybenzoic acid (2,5-DHB).

Computational modeling, typically using density functional theory (DFT), predicts that the most stable interaction between a dihydroxybenzoic acid and arginine is the formation of a salt bridge. This interaction involves the transfer of a proton from the carboxylic acid group (-COOH) of the benzoic acid to the highly basic guanidinium group of arginine. The resulting charged species, a carboxylate anion (-COO⁻) and a guanidinium cation, are then held together by a strong, charge-assisted double hydrogen bond.

Interaction TypeParticipating Groups on this compoundParticipating Groups on ArginineEstimated Contribution to Stability
Primary Salt BridgeDeprotonated Carboxylate (-COO⁻)Protonated Guanidinium GroupHigh (Dominant Interaction)
Secondary H-Bond2-Hydroxyl GroupArginine Backbone/Side ChainModerate
Secondary H-Bond4-Hydroxyl GroupArginine Backbone/Side ChainModerate
Secondary H-Bond5-Amino GroupArginine Backbone/Side ChainModerate

Hydrogen Bonding Networks in Condensed Phases

In the solid state, the arrangement of this compound molecules is dictated by a complex network of hydrogen bonds. Insights into this network can be derived from single-crystal X-ray diffraction and solid-state DFT computations performed on its parent compound, 2,4-dihydroxybenzoic acid. nih.govrsc.org

For 2,4-dihydroxybenzoic acid, studies have identified two primary hydrogen bonding motifs that define its crystal structure. researchgate.netnih.gov The first is an intramolecular S(6) hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen of the carboxylic acid. The second is the intermolecular R²₂(8) homodimer formed between the carboxylic acid groups of two adjacent molecules. researchgate.netnih.gov These dimers then arrange into puckered sheets through additional intermolecular hydrogen bonds involving the 4-hydroxyl group. nih.gov

The introduction of a 5-amino group is expected to significantly modify this network. The -NH₂ group provides two additional hydrogen bond donor sites and a potential acceptor site. This would likely disrupt the simple sheet-like structure of 2,4-dihydroxybenzoic acid in favor of a more complex three-dimensional network. Computational crystal structure prediction methods can be employed to explore the energetically favorable packing arrangements and the resulting hydrogen bond topologies. These calculations would reveal how the amino group competes with and complements the existing hydroxyl and carboxyl interactions to form a stable crystalline lattice. Solid-state DFT calculations have been shown to accurately predict the energies of different hydrogen bond configurations, confirming that the experimentally observed structure is the most stable tautomer. nih.gov

Hydrogen Bond MotifDescriptionPresence in 2,4-dihydroxybenzoic acidPredicted Role in this compound
Intramolecular S(6)Between 2-hydroxyl and carbonyl oxygenYesExpected to persist, influencing molecular planarity.
Intermolecular R²₂(8)Carboxylic acid homodimerYesMay persist, but could be disrupted by competing N-H···O=C bonds.
Inter-dimer O-H···OLinks between dimers via 4-hydroxylYesExpected to be supplemented or replaced by N-H···O and O-H···N bonds.
Amino Group InteractionsN-H···O or N-H···N bondsNoIntroduces new vectors for hydrogen bonding, likely creating a 3D network.

Photochemistry and Excited-State Dynamics Modeling

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Molecules containing both proton donor (e.g., hydroxyl) and proton acceptor (e.g., carbonyl) groups in close proximity can undergo a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov Upon absorption of a photon, the molecule is promoted to an electronic excited state, which can drastically alter the acidity and basicity of the functional groups. This change can trigger the ultrafast transfer of a proton, forming an excited-state tautomer that typically fluoresces at a much longer wavelength (a large Stokes shift) before relaxing back to the ground state. nih.gov

For this compound, the structural arrangement of a hydroxyl group ortho to a carboxylic acid group provides a classic framework for ESIPT. nih.gov Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool to investigate this mechanism. rsc.org

The most probable ESIPT pathway involves the transfer of the proton from the 2-hydroxyl group to the carbonyl oxygen of the adjacent carboxylic acid. nih.gov Ab initio calculations on similar hydroxybenzoic acids have shown that the presence of an intramolecular hydrogen bond is crucial for quenching other excited-state decay pathways and facilitating processes like ESIPT. nih.gov TD-DFT calculations can map the potential energy surfaces of the ground and excited states. These calculations would likely show a very low energy barrier for proton transfer in the excited state, confirming a rapid and efficient ESIPT process.

The presence of the 5-amino group, an electron-donating group, can influence the ESIPT dynamics. rsc.orgresearchgate.net It can alter the charge distribution in both the ground and excited states, which may in turn affect the strength of the intramolecular hydrogen bond and the energy barrier for proton transfer. researchgate.net Computational studies on similar amino-substituted systems have shown that the amino group can sometimes hinder the ESIPT process by altering the electronic density redistribution upon excitation. rsc.org Therefore, detailed modeling is essential to determine its precise effect in this specific molecule.

ESIPT Process StepComputational Investigation MethodPredicted Outcome for this compound
Photoexcitation (S₀ → S₁)TD-DFTExcitation to a ππ* state, leading to increased acidity of the 2-OH group and basicity of the C=O group.
Proton Transfer (Enol* → Keto)Potential Energy Surface ScanAn ultrafast, nearly barrierless transfer of the proton from the 2-hydroxyl to the carbonyl oxygen.
Fluorescence (Keto → Keto)TD-DFT Emission CalculationEmission from the keto-tautomer at a significantly red-shifted wavelength (large Stokes shift).
Back Proton TransferGround State PES ScanRapid, non-radiative transfer of the proton back to the hydroxyl group to regenerate the ground-state enol form.

Biological Activity Profiling and Mechanistic Pathways of 5 Amino 2,4 Dihydroxybenzoic Acid and Its Derivatives

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research, driven by the rise of drug-resistant pathogens. Derivatives containing structural motifs similar to 5-Amino-2,4-dihydroxybenzoic acid, such as aminophenols and hydroxybenzoic acids, have demonstrated notable antimicrobial effects.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Derivatives of related compounds have shown considerable efficacy against Gram-positive bacteria. For instance, novel 5-amino-4-quinolones were identified as having exceptionally potent activity against a range of Gram-positive clinical isolates, with minimum inhibitory concentrations (MICs) at or below 0.06 μg/mL. nih.gov The proposed mechanism for these quinolones involves the selective disruption of the bacterial membrane. nih.gov

Similarly, synthetic aurone (B1235358) derivatives, which share phenolic characteristics, have demonstrated strong effects against Gram-positive bacteria. mdpi.com Specifically, certain 5-acetamido substituted aurones were particularly active against strains like Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis, with MIC values as low as 0.78 µM. mdpi.com Another study on 5-hydroxy-4-amino-2(5H)-furanones reported broad antibiotic activity against Staphylococcus aureus ATCC 25923 in the micromolar range. researchgate.net

These findings suggest that the core structure related to this compound is a promising scaffold for developing agents against Gram-positive pathogens.

Interactive Data Table: Antibacterial Activity of Related Derivatives Against Gram-Positive Bacteria

Compound/Derivative Class Bacterial Strain MIC Reference
5-Amino-4-quinolone 111 Various Clinical Isolates ≤0.06 µg/mL nih.gov
5-Acetamido Aurone (Cpd 10) S. aureus 0.78 µM mdpi.com
5-Acetamido Aurone (Cpd 10) L. monocytogenes 3.12 µM mdpi.com
5-hydroxy-4-amino 2(5H)-furananones S. aureus ATCC 25923 Micromolar Range researchgate.net

Activity Against Multidrug-Resistant Organisms (e.g., MRSA, VRE)

The challenge of multidrug-resistant organisms (MDROs) necessitates the development of new therapeutic agents. Methicillin-resistant Staphylococcus aureus (MRSA) is a primary concern among Gram-positive MDROs. nih.gov

Research into derivatives has shown promise in this area. The aforementioned 5-amino-4-quinolones demonstrated potent activity against numerous clinical isolates, which often include resistant strains. nih.gov Furthermore, a study on synthetic amino and acetamidoaurones confirmed their efficacy against MRSA. mdpi.com A novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid (5pHSA), also showed moderate activity against methicillin-resistant Staphylococcus haemolyticus (MRSH) with a MIC of 100 μg/mL. mdpi.com While vancomycin-resistant Enterococci (VRE) were not explicitly mentioned in these specific studies, the broad activity against resistant Gram-positive bacteria suggests a potential area for future investigation.

Antifungal Properties Against Pathogenic Strains

In addition to antibacterial effects, related structures have been investigated for antifungal properties. A study on 5-aminoimidazole-4-carbohydrazonamide derivatives showed notable antifungal activity against Candida species. nih.gov The mechanism of action for these compounds was linked to the induction of oxidative stress within the fungal cells. nih.gov

Other research has focused on different mechanisms. Borrelidin (B54535), a polyketide macrolide, and its derivatives act as inhibitors of threonyl-tRNA synthetase and have shown efficacy against pathogenic fungi like Candida albicans, Candida parapsilosis, and Aspergillus fumigatus. nih.gov For example, a borrelidin derivative, BN-3b, was effective against C. parapsilosis with a MIC value of 12.5 µg mL−1. nih.gov These findings indicate that the broader class of amino acid derivatives holds potential for the development of novel antifungal agents targeting various pathogenic strains. nih.govmdpi.com

Antiproliferative and Anticancer Effects

The anticancer potential of dihydroxybenzoic acids has been an area of active research. Metabolites of aspirin, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, are known to possess antiproliferative properties, suggesting that this compound could exhibit similar activities. nih.gov

In Vitro Cytotoxicity Assays on Human Cancer Cell Lines

Hydrazide–hydrazone derivatives of 2,4-dihydroxybenzoic acid have been synthesized and evaluated for their antiproliferative potential against various human cancer cell lines. mdpi.com In one study, the compound N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide demonstrated significant cytotoxicity, with a particularly potent effect against the glioblastoma cell line LN-229 (IC50 value of 0.77 µM). mdpi.com It also showed notable activity against the kidney carcinoma cell line 769-P (IC50 of 12.39 µM) and the liver cancer cell line HepG2 (IC50 of 7.81 µM). mdpi.com

Another study on dehydroabietic acid derivatives bearing an acylhydrazone moiety also revealed moderate to high anticancer activity against several cell lines, including nasopharynx (CNE-2), liver (HepG2, BEL-7402), and cervical (HeLa) cancer cells. mdpi.com For instance, one derivative showed an IC50 value of 2.21 μM against the HeLa cell line. mdpi.com These results underscore the potential of developing potent anticancer agents from the 2,4-dihydroxybenzoic acid scaffold.

Interactive Data Table: In Vitro Cytotoxicity (IC50) of 2,4-Dihydroxybenzoic Acid Derivatives

Derivative Compound Cancer Cell Line IC50 (µM) Reference
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide LN-229 (Glioblastoma) 0.77 mdpi.com
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide HepG2 (Liver Cancer) 7.81 mdpi.com
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide 769-P (Kidney Carcinoma) 12.39 mdpi.com
N'-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide H1563 (Lung Cancer) 101.14 mdpi.com
Dehydroabietic Acid Derivative (4w) HeLa (Cervical Cancer) 2.21 mdpi.com

Assessment of Selectivity against Cancer Cells

A crucial aspect of cancer chemotherapy is the selective targeting of tumor cells while minimizing harm to normal, healthy cells. Research on derivatives of 2,4-dihydroxybenzoic acid has shown promising results in this regard. The highly active compound N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide was found to have almost no cytotoxic effect on a physiological (normal) cell line, indicating a high degree of selectivity. mdpi.com Similarly, the N'-[(2-bromophenyl)methylidene] derivative also had practically no impact on the viability of normal cells. mdpi.com

The mechanism for such selectivity can be complex. In a study of a related compound, 5-iodo-6-amino-1,2-benzopyrone, its apparent tumor specificity was explained by preferential, cell cycle-dependent drug uptake into rapidly proliferating tumor cells, whereas less vigorously cycling normal cells were less affected. nih.gov This suggests that derivatives of this compound might exploit the differential metabolic and proliferative rates between cancerous and normal cells to achieve selective cytotoxicity.

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The structure of this compound, featuring hydroxyl and amino groups on a benzoic acid scaffold, suggests it may possess antioxidant capabilities. These functional groups are known to contribute to radical scavenging in other phenolic and aminophenolic compounds.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the free-radical scavenging activity of a compound. mdpi.comnih.gov In this test, the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical results in a color change from violet to yellow, which can be measured spectrophotometrically. mdpi.comnih.gov

Despite the theoretical potential for this compound to exhibit such activity, specific studies quantifying its DPPH radical scavenging capacity (e.g., IC50 values) are not available in the reviewed literature. Research on the related compound, 2,4-dihydroxybenzoic acid, has indicated that it possesses low to moderate DPPH scavenging activity. mdpi.com However, direct experimental data for the 5-amino substituted version is required for a conclusive assessment.

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key aspect of its potential therapeutic application. For neurodegenerative diseases and diabetes, acetylcholinesterase and alpha-glucosidase are important targets, respectively.

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine. frontiersin.org Inhibition of AChE is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Compounds that can bind to the active or peripheral sites of this enzyme can modulate its activity. frontiersin.org

While derivatives of related compounds like para-aminobenzoic acid have been investigated as AChE inhibitors, there is no specific published data detailing the acetylcholinesterase inhibitory activity of this compound. nih.gov Therefore, its potency and mechanism of inhibition remain to be determined.

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that hydrolyzes complex carbohydrates into absorbable monosaccharides. hmdb.ca Inhibitors of this enzyme can delay carbohydrate absorption and manage postprandial hyperglycemia in type 2 diabetes. hmdb.ca

A review of the scientific literature did not yield studies focused on the alpha-glucosidase inhibitory potential of this compound. Consequently, its efficacy as an alpha-glucosidase inhibitor is unknown.

Bio-metal Chelation Properties and Complex Formation

The chelation of metal ions is an important biological property, particularly in the context of neurodegenerative diseases where the dysregulation of metal homeostasis can contribute to oxidative stress and protein aggregation. Compounds with multiple hydroxyl and amino groups can often form complexes with metal ions like iron (Fe) and copper (Cu).

No specific studies detailing the bio-metal chelation properties or the formation of complexes between this compound and relevant biological metal ions were identified in the performed searches.

In Vivo Biological Assessment Models

No in vivo biological assessment models specifically investigating the effects of this compound have been reported in the available literature. Research has been conducted on derivatives of 5-aminosalicylic acid, but these findings cannot be directly extrapolated to the subject compound. mdpi.com

Efficacy in Animal Models of Bacterial Infection

Currently, there is a notable absence of published scientific literature detailing the efficacy of this compound in animal models of bacterial infection. While in vitro studies on related compounds suggest potential antimicrobial properties, these have not yet been translated into in vivo efficacy data for this specific molecule.

However, research on derivatives of the parent molecule, 2,4-dihydroxybenzoic acid, provides some insights into potential applications. For instance, a study on hydrazide–hydrazones of 2,4-dihydroxybenzoic acid revealed significant in vitro antibacterial activity against a panel of microorganisms. mdpi.com One particular derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, demonstrated potent activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com While these in vitro results are promising, in vivo studies in animal models are required to ascertain their therapeutic potential.

Another study on a complex phytonutrient supplement containing 2,4-dihydroxybenzoic acid showed positive effects on the rumen microbiome and growth performance in lambs. mdpi.com This suggests that while not a direct measure of efficacy in an infection model, the compound and its relatives may influence microbial populations in a host.

It is important to underscore that these findings pertain to derivatives or mixtures containing related compounds, and dedicated in vivo studies on this compound are necessary to determine its efficacy in treating bacterial infections in animal models.

Zebrafish Embryo Acute Toxicity Testing for Safety Profiling

The zebrafish (Danio rerio) embryo has emerged as a valuable model for acute toxicity testing due to its rapid development, transparency, and genetic homology to humans. nih.gov However, a comprehensive search of the scientific literature reveals a lack of specific studies on the acute toxicity of this compound in zebrafish embryos.

Conversely, studies have been conducted on derivatives of 2,4-dihydroxybenzoic acid. A study investigating hydrazide–hydrazones of 2,4-dihydroxybenzoic acid subjected six of these derivatives to acute toxicity testing in zebrafish embryos, following the OECD Guideline 236. mdpi.com The results indicated that the toxicity of these compounds against zebrafish embryos and larvae was very low or moderate. mdpi.com

In a broader context, the toxicity of various other chemical compounds, including textile dyes and food additives like sodium benzoate (B1203000), has been evaluated using the zebrafish model. nih.govub.edu For example, sodium benzoate was identified as having significant aquatic toxicity with a lethal concentration (LC50) of 26.9 mg/L and induced a specific nephrotoxic phenotype in zebrafish embryos. nih.gov These studies highlight the utility of the zebrafish model in safety profiling but also emphasize that the toxicity of a compound is highly specific to its chemical structure. Therefore, without direct testing, the safety profile of this compound in this model remains unknown.

Table 1: Acute Toxicity of Selected 2,4-Dihydroxybenzoic Acid Derivatives in Zebrafish Embryos No specific data is available for this compound. The following table is based on findings for related derivatives.

CompoundTest GuidelineObserved ToxicitySource
Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid (six selected derivatives)OECD No. 236Very low or moderate toxicity mdpi.com

Mechanistic Insights into Biological Action

Understanding the mechanisms through which a compound exerts its biological effects is fundamental to its development as a therapeutic agent. For this compound, mechanistic insights are primarily extrapolated from studies on related phenolic and aminobenzoic acid compounds.

Cellular and Molecular Targets Identification

Direct studies identifying the specific cellular and molecular targets of this compound are not currently available in the scientific literature. However, the broader class of flavonoids and phenolic compounds, to which this molecule belongs, are known to have multiple cellular targets. nih.govmdpi.com

One of the proposed mechanisms of action for antibacterial flavonoids is the disruption of the bacterial cell membrane's integrity. nih.govmdpi.com Lipophilic flavonoids can intercalate into the lipid bilayer, leading to increased membrane permeability, dissipation of the membrane potential, and ultimately, cell death. nih.gov The presence of both hydroxyl and amino groups in this compound could influence its interaction with bacterial membranes.

Another key mechanism is the inhibition of essential bacterial enzymes. nih.govmdpi.com For instance, some flavonoids have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov Furthermore, flavonoids can interfere with key metabolic pathways, such as fatty acid synthesis and the Krebs cycle. mdpi.com The structural similarity of this compound to other bioactive phenolics suggests that it may also act on similar targets.

Role of Laccase-Mediated Oxidative Coupling in Bioactivity Generation

Laccases are a class of multi-copper oxidases that can catalyze the oxidation of a wide range of phenolic and aminophenolic compounds. nih.govnih.gov This enzymatic reaction generates highly reactive radical intermediates that can undergo polymerization or couple with other molecules, leading to the formation of novel compounds with potentially enhanced or new biological activities. nih.govnih.gov

The process of laccase-mediated oxidative coupling is considered a green and efficient method for generating bioactive compounds. nih.govnih.gov It has been successfully employed to synthesize new antibiotic derivatives. nih.govresearchgate.nettaylorfrancis.com For example, laccases can mediate the coupling of phenolic compounds with existing antibiotics to create hybrid molecules with improved efficacy. nih.gov

While there are no specific studies detailing the laccase-mediated oxidative coupling of this compound, its chemical structure, containing both phenolic hydroxyl groups and an amino group, makes it a suitable substrate for laccase. nih.govnih.gov The oxidation of this compound by laccase would likely generate a radical that could then participate in homo- or heteromolecular coupling reactions. This presents a promising avenue for the enzymatic synthesis of novel derivatives with potentially enhanced antimicrobial or other biological activities.

Advanced Applications in Materials Science and Chemical Biology

Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites with a high affinity and selectivity for a specific target molecule, known as the template. The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.

While specific research on using 5-Amino-2,4-dihydroxybenzoic acid as a template for MIPs is not extensively documented, its potential is significant due to its distinct functional groups. These groups can form non-covalent interactions, such as hydrogen bonds, with suitable functional monomers. For instance, monomers like acrylamide (B121943) or 4-aminobenzoic acid are often used in MIP synthesis because they can interact with templates containing hydroxyl, carboxyl, and amino functionalities. nih.govmdpi.com The creation of MIPs for phenolic compounds like 2,4-dinitrophenol (B41442) has been successfully demonstrated using acrylamide as the functional monomer, which forms hydrogen bonds with the template. mdpi.com

The general process for creating a MIP, which could be adapted for this compound, is outlined below:

StepDescriptionKey Components Example mdpi.com
1. Complex Formation The template molecule (e.g., this compound) and functional monomers form a complex in a solvent.Template: 2,4-dinitrophenol, Functional Monomer: Acrylamide
2. Polymerization A cross-linking agent and an initiator are added, and polymerization is induced (e.g., by heat or UV light).Cross-linker: Ethylene glycol dimethacrylate (EGDMA), Initiator: Benzoyl peroxide
3. Template Removal The template molecule is extracted from the cross-linked polymer matrix, leaving specific recognition sites.Washing with a suitable solvent to break the non-covalent bonds.
4. Rebinding The MIP is now capable of selectively rebinding the template molecule from a mixture.The polymer selectively adsorbs the template from a solution.

The resulting polymer would possess cavities specifically designed to recognize this compound, enabling its selective extraction from complex samples. This technology is widely applied in separation science, chemical sensing, and drug delivery. mdpi.comcmu.edu

Development of Luminescent Probes and Energy Transfer Systems

The inherent chemical structure of this compound suggests potential for use in the development of luminescent probes. The aromatic ring and its electron-donating substituents (amino and hydroxyl groups) can give rise to fluorescence properties. However, literature specifically detailing the development of this compound as a luminescent probe is limited, and its photostability under UV light has been identified as a key area that requires further investigation.

For a compound to function as a successful luminescent probe, it must exhibit specific photophysical properties. These properties determine its suitability for applications such as bio-imaging and sensing.

Key Photophysical Properties for Luminescent Probes

Property Description Relevance to this compound
Quantum Yield The ratio of photons emitted to photons absorbed. A high quantum yield is desirable for a bright probe. The quantum yield of this compound is not widely reported and would need to be determined experimentally.
Molar Extinction Coefficient A measure of how strongly a chemical species absorbs light at a given wavelength. High values are preferred. This would be dependent on the specific electronic transitions within the molecule.
Photostability The ability of the fluorophore to resist photochemical degradation when exposed to light. This is a critical, yet currently under-researched, parameter for this compound.

| Stokes Shift | The difference in wavelength between the absorption maximum and the emission maximum. A large Stokes shift is beneficial to minimize self-quenching. | The electronic properties of the amino and hydroxyl groups would influence the Stokes shift. |

The development of this molecule into a functional probe would likely involve chemical modification to enhance its photophysical properties or to incorporate specific recognition moieties for targeted sensing applications.

Polymer Conjugates for Drug Formulation Research

Polymer-drug conjugates (PDCs) are a class of nanomedicines where a therapeutic agent is covalently attached to a water-soluble polymer backbone. nih.govnih.gov This strategy aims to improve the drug's pharmacokinetic profile, increase its solubility, and enable targeted delivery to specific tissues, such as tumors. nih.gov The general model for a PDC, first proposed by Helmut Ringsdorf, includes a polymer backbone, a drug, a linker, and optionally a targeting moiety. mdpi.com

This compound is a candidate for incorporation into PDCs due to its multiple functional groups, which can serve as attachment points.

The carboxylic acid group can be used to form an ester or amide bond with a hydroxyl or amino group on a polymer.

The amino group can form an amide bond with a carboxylic acid group on a polymer.

The hydroxyl groups can form ester or ether linkages.

A variety of synthetic and natural polymers are used in the formulation of PDCs.

Common Polymers Used in Polymer-Drug Conjugates

Polymer Type Examples Rationale for Use
Synthetic Polymers N-(2-hydroxypropyl)methacrylamide (HPMA), Polyethylene glycol (PEG), Poly(lactic-co-glycolic acid) (PLGA) mdpi.com Biocompatible, water-soluble, and can be designed with specific functional groups for drug attachment. nih.govmdpi.com

| Natural Polymers | Gelatin, Hyaluronic acid, Chitosan, Albumin mdpi.com | Biodegradable and often possess inherent biological recognition properties. mdpi.com |

A relevant study demonstrated the synthesis of a conjugate from a similar molecule, 2,5-dihydroxybenzoic acid (2,5-DHBA), and gelatin. mdpi.com In that research, an enzyme was used to catalyze the oxidation of 2,5-DHBA, which then covalently bonded to the gelatin polymer. mdpi.com This created a water-soluble conjugate with biological activity. A similar enzymatic or chemical approach could potentially be used to conjugate this compound to a polymer backbone, leveraging its antioxidant or other potential therapeutic properties within a drug delivery system.

Emerging Research Frontiers and Future Perspectives for 5 Amino 2,4 Dihydroxybenzoic Acid

Rational Design of Next-Generation Derivatives with Enhanced Bioactivity and Selectivity

The future development of 5-Amino-2,4-dihydroxybenzoic acid as a therapeutic lead hinges on the principles of rational drug design and detailed structure-activity relationship (SAR) studies. drugdesign.org The goal is to systematically modify its structure to create next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The core structure of this compound offers multiple points for modification: the amino group (-NH2), the two hydroxyl groups (-OH), and the carboxylic acid (-COOH). Each of these can be altered to fine-tune the molecule's interaction with biological targets. fiveable.me For instance, SAR studies on other benzoic acid derivatives have shown that hydrophilic substituents on the phenyl ring are crucial for binding to polar amino acid residues at a target site, while the aromatic core itself facilitates important hydrophobic interactions. iomcworld.com

A practical application of this approach is seen in the synthesis of hydrazide–hydrazone derivatives of the closely related 2,4-dihydroxybenzoic acid. mdpi.com By condensing the 2,4-dihydroxybenzoic acid hydrazide with various aromatic aldehydes, researchers have created a library of new compounds. mdpi.com Bioactivity screening of these derivatives revealed potent antibacterial activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This demonstrates that converting the carboxylic acid group into a hydrazide-hydrazone moiety is a viable strategy for enhancing bioactivity.

Future rational design strategies for this compound will likely involve:

Bioisosteric Replacement: Key functional groups could be replaced with other groups that have similar physical or chemical properties but may lead to improved biological effects. fiveable.me For example, the carboxylic acid could be replaced with a tetrazole ring to maintain an acidic character while potentially improving metabolic stability.

Substitution on the Aromatic Ring: While the parent compound is already substituted, further modifications could be explored, guided by computational docking models to optimize interactions with a specific target's binding pocket.

These design principles, guided by SAR, will be instrumental in transforming the core scaffold of this compound into highly selective and potent therapeutic candidates.

Elucidation of Undiscovered Biological Targets and Signaling Pathways

While initial research has pointed towards the antioxidant and anti-inflammatory potential of hydroxybenzoic acids, a key future direction is the identification of novel biological targets and signaling pathways for this compound and its derivatives. This exploration will move beyond the currently understood mechanisms, such as Nrf2 pathway activation, to uncover new therapeutic opportunities.

Recent research on the closely related compound 2,4-dihydroxybenzoic acid (2,4-DHBA) in the tea plant (Camellia sinensis) has unveiled a fascinating role in plant immunity. nih.gov This study found that 2,4-DHBA is a naturally occurring derivative of salicylic (B10762653) acid (a key plant defense hormone) and that its glucosylation, mediated by the enzyme UGT95B17, positively regulates disease resistance. nih.gov Exogenous application of 2,4-DHBA was shown to induce the expression of pathogenesis-related (PR) genes, activating the plant's defense system. nih.gov This discovery suggests that this compound could be investigated for similar roles in plant biology or as a probe to study these pathways. It also opens the possibility that it may interact with analogous signaling cascades in mammalian cells that are yet to be discovered.

Furthermore, the design of derivatives has already pointed toward new target areas. The potent activity of 2,4-dihydroxybenzoic acid-derived hydrazide-hydrazones against MRSA and other bacteria suggests that their targets may lie in essential bacterial pathways. mdpi.com Similarly, in silico studies of other molecules containing a dihydroxyphenyl moiety have identified bacterial DNA gyrase B as a potential inhibitor target, presenting another avenue for investigation. nih.gov

The demonstrated antiproliferative activity of certain derivatives against human cancer cell lines, such as glioblastoma (LN-229), indicates that these compounds may interfere with novel targets crucial for cancer cell survival and proliferation, warranting further mechanistic studies. mdpi.com

Integration of Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Advanced computational chemistry is set to revolutionize the study of this compound by enabling predictive modeling of its properties and accelerating the lead optimization process. These in silico tools allow researchers to screen virtual libraries of derivatives, predict their bioactivities, and understand their interactions with targets at a molecular level before committing to costly and time-consuming synthesis.

Key computational approaches applicable to this compound include:

Molecular Docking: This technique can be used to predict how derivatives of this compound bind to the active site of a known or hypothesized protein target. For example, docking studies on newly synthesized benzochromene derivatives have helped to understand their effectiveness in treating liver fibrosis. nih.gov This same approach can be used to prioritize which derivatives of this compound are most likely to be effective inhibitors of targets like bacterial DNA gyrase or cancer-related kinases.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me By developing a QSAR model for this compound derivatives, researchers can predict the activity of unsynthesized analogs, thereby guiding the design of more potent compounds.

ADME/T Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a molecule. In silico ADME/T studies on various phenolic compounds have been used to assess their potential as orally bioavailable and safe drugs. researchgate.net Applying these models to virtual derivatives of this compound can help filter out candidates with poor pharmacokinetic profiles early in the discovery process.

Prediction of Activity Spectra for Substances (PASS): This software predicts a wide range of potential biological activities based on a compound's structure. A PASS analysis of 2,5-dihydroxybenzoic acid, for example, predicted activities including anti-inflammatory, antipyretic, and glucose oxidase inhibition. globalresearchonline.net A similar analysis for this compound could reveal unexpected therapeutic applications.

The integration of these computational methods will create a powerful feedback loop with experimental synthesis and testing, making the search for optimized, next-generation compounds more efficient and targeted.

Exploration in Diverse Chemical Biology and Medicinal Chemistry Domains

The unique chemical properties of this compound make it a valuable scaffold for exploration across various domains of chemical biology and medicinal chemistry. Its potential extends beyond a single therapeutic area into its use as a molecular probe, a building block for complex synthesis, and a lead structure for diverse diseases.

In medicinal chemistry , the focus is on developing this scaffold into new drugs. The demonstrated antibacterial and antiproliferative activities of its close derivatives provide a strong starting point for programs targeting infectious diseases and oncology. mdpi.com The structure-activity relationship studies on related compounds that inhibit the ERK1/2 signaling pathway or act as anti-sickling agents further highlight the versatility of the substituted benzoic acid core for therapeutic design. iomcworld.comnih.gov

In chemical biology , this compound can be developed as a tool to probe biological systems. For example, its newly discovered connection to plant immunity signaling makes it a potential chemical probe for studying plant-pathogen interactions and the role of salicylic acid metabolites. nih.gov By attaching fluorescent tags or affinity labels to the molecule, researchers could create probes to visualize and identify its currently unknown cellular targets.

Future research will likely see this compound and its derivatives explored in areas such as:

Neuroprotective Agents: Given the antioxidant properties of phenolic compounds, derivatives could be designed and tested for their ability to mitigate oxidative stress implicated in neurodegenerative diseases.

Antiviral Compounds: The pyrimidine (B1678525) ring, another six-membered heterocycle, is a core motif in many antiviral drugs. researchgate.net The functional groups on this compound provide handles to synthesize more complex heterocyclic systems that could be screened for antiviral activity.

Materials Science: The presence of reactive functional groups makes it a useful intermediate for synthesizing polymers or dyes, an application that has already been noted.

The continued exploration of this compound in these diverse fields promises to unlock its full potential, not only as a source of new medicines but also as a valuable tool for fundamental scientific discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-2,4-dihydroxybenzoic acid, and how can reaction efficiency be improved?

  • Methodological Answer : Synthesis typically involves selective protection of hydroxyl and amino groups to avoid side reactions. For example, iodinated derivatives (e.g., 5-amino-2,4,6-triiodoisophthalic acid) are synthesized via nucleophilic substitution using iodine monochloride under controlled pH (6–7) to minimize over-iodination . Yield optimization can be achieved by monitoring reaction intermediates via HPLC and adjusting stoichiometry of iodinating agents.
  • Key Data :

DerivativeYield (%)Reaction Conditions
DEtTIIP95Ethanol, 60°C, 12h
DAcOEtTIIP92Acetic anhydride, RT, 24h

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Use a combination of:

  • FT-IR to confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) groups.
  • ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 5.0–5.5 ppm).
  • HPLC-MS (C18 column, 0.1% formic acid mobile phase) for purity assessment and detection of byproducts (e.g., over-iodinated species) .

Q. How can researchers distinguish this compound from structural analogs like 3-amino-4-hydroxybenzoic acid?

  • Methodological Answer : Employ X-ray crystallography (e.g., SHELX programs ) to resolve positional isomerism. For rapid differentiation, use TLC (silica gel, ethyl acetate:hexane 3:1) with UV visualization: this compound exhibits an Rf ≈ 0.35, while 3-amino-4-hydroxybenzoic acid migrates to Rf ≈ 0.45 .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31+G(d) level to model interactions with biological targets. For example, docking studies with GABA aminotransferase (GABA-AT) can predict inhibition mechanisms by analyzing frontier molecular orbitals and binding affinities . Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀).
  • Key Insight : Substituents like fluorine or iodine enhance electrophilicity, promoting covalent adduct formation with active-site lysine residues .

Q. How can Schiff base complexes of this compound be synthesized and structurally analyzed?

  • Methodological Answer : React the compound with aldehydes (e.g., 4-carboxybenzaldehyde) in ethanol under reflux. Characterize the resulting trinuclear Ce(IV) complexes using:

  • ESI-MS to confirm molecular ions (e.g., [Ce₃(L)₃]⁴⁺).
  • Single-crystal XRD (SHELXL ) to resolve coordination geometry.
  • Cyclic voltammetry to assess redox behavior (e.g., Ce⁴+/Ce³+ couples at +0.8 V vs. Ag/AgCl) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : The compound’s polarity and hydrogen-bonding propensity often lead to amorphous precipitates. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., DMF:water 4:1) to slow nucleation.
  • Seeding : Introduce microcrystals from vapor diffusion methods.
  • Low-temperature crystallization (-20°C) to reduce thermal disorder .

Contradictions and Recommendations

  • Synthesis vs. Stability : While iodinated derivatives (e.g., ATIIPA ) show high yields, their storage requires dark, dry conditions to prevent dehalogenation. This contrasts with non-halogenated analogs, which are stable at room temperature .
  • Biological Activity : Computational models suggest strong GABA-AT inhibition , but experimental validation is lacking. Prioritize in vitro assays to confirm theoretical predictions.

Key Omissions in Literature

  • No studies address the compound’s photostability under UV light, critical for applications in fluorescent probes. Researchers should conduct accelerated degradation studies using xenon-arc lamps.

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5-Amino-2,4-dihydroxybenzoic acid

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